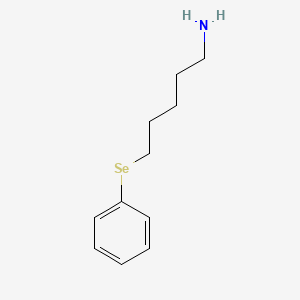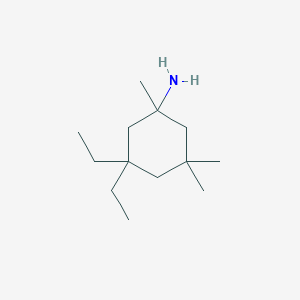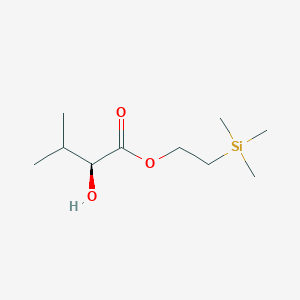![molecular formula C17H19NO B14257869 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol CAS No. 474519-47-6](/img/structure/B14257869.png)
4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a methyl(3-phenylprop-2-en-1-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with methyl(3-phenylprop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols or amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 4-{[Methyl(3-phenylprop-2-yn-1-yl)amino]methyl}phenol
- 4-{[Methyl(3-phenylprop-1-en-1-yl)amino]methyl}phenol
- 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}anisole
Comparison: 4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
474519-47-6 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-[[methyl(3-phenylprop-2-enyl)amino]methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18(14-16-9-11-17(19)12-10-16)13-5-8-15-6-3-2-4-7-15/h2-12,19H,13-14H2,1H3 |
Clé InChI |
NYYBWWXVOLVFON-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=CC1=CC=CC=C1)CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)

![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)

![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)

![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)

![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
